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Compound of Interest
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Tetrahydro-4-methylene-2-octyl-5-

oxo-3-furancarboxylic acid

Cat. No.: B1662229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for synthesizing C75 analogs with

enhanced chemical and metabolic stability. The protocols focus on addressing the inherent

instability of the C75 scaffold and exploring bioisosteric replacements to improve its drug-like

properties.

Introduction
C75, a synthetic fatty acid synthase (FAS) inhibitor, holds significant therapeutic potential in

oncology and metabolic diseases. However, its clinical development has been hampered by

issues of chemical instability. The exocyclic α,β-unsaturated lactone moiety in C75 is

susceptible to isomerization, leading to a loss of biological activity.[1] This document outlines

strategies and detailed protocols to synthesize more stable and potent C75 analogs.

Key Stability Issues with C75
The primary routes of C75 degradation include:

Isomerization: The exocyclic double bond can migrate to a more stable endocyclic position,

rendering the molecule inactive. This isomerization is often catalyzed by acid or base and

can occur during purification on silica gel.[1]
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Metabolic Instability: The lactone ring is susceptible to hydrolysis by esterases in vivo,

leading to rapid clearance and reduced bioavailability.

Strategies for Improving C75 Stability
Two primary strategies are presented to address the stability limitations of C75:

Temporary Protection of the Exocyclic Double Bond: A phenyl selenoether derivative can be

used as a protecting group during synthesis and purification to prevent isomerization. The

double bond can be regenerated in the final step under mild oxidative conditions.[1]

Bioisosteric Replacement of the Lactone Ring: Replacing the oxygen atom in the lactone ring

with sulfur to create a thiolactone (thiophene analog) can enhance metabolic stability against

hydrolysis and has been shown to improve FAS inhibitory activity.
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Signaling Pathways and Experimental Workflows
C75 Mechanism of Action
C75 primarily targets Fatty Acid Synthase (FAS), a key enzyme in de novo lipogenesis. By

inhibiting FAS, C75 leads to an accumulation of malonyl-CoA, which in turn inhibits carnitine

palmitoyltransferase 1 (CPT1), leading to a decrease in fatty acid oxidation. This dual action

contributes to its anti-tumor and anorectic effects.
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Caption: C75 inhibits FAS, leading to downstream effects on lipid metabolism and cellular

processes.

Experimental Workflow for Synthesis and Stability
Testing
The following workflow outlines the general procedure for synthesizing and evaluating stable

C75 analogs.
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Workflow for Stable C75 Analog Development

Start: Identify Stability Liability

Select Strategy:
1. Protective Chemistry

2. Bioisosteric Replacement

Synthesize Analog

Purify Analog

Structural Characterization (NMR, MS)

Stability Assessment
(e.g., in solution, plasma)

Biological Activity Assay (FAS Inhibition)

End: Stable Analog Identified
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Caption: A logical workflow for the development of stabilized C75 analogs.
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Experimental Protocols
Protocol 1: Synthesis of C75 with Temporary Phenyl
Selenoether Protection
This protocol describes the synthesis of C75 where the unstable exocyclic double bond is

temporarily protected as a phenyl selenoether derivative to prevent isomerization during

purification.

Materials:

trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (crude C75)

Diphenyl diselenide

Sodium borohydride

Tetrahydrofuran (THF), anhydrous

Ethanol

30% Hydrogen peroxide

Dichloromethane

Saturated aqueous sodium bicarbonate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Preparation of Sodium Phenylselenoate: In a round-bottom flask under an inert atmosphere

(e.g., argon), dissolve diphenyl diselenide (1.1 eq) in anhydrous ethanol. Cool the solution to

0 °C and add sodium borohydride (2.2 eq) portion-wise. Stir the reaction mixture at room
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temperature until the yellow color disappears, indicating the formation of sodium

phenylselenoate.

Formation of the Phenyl Selenoether Adduct: Dissolve the crude C75 in anhydrous THF and

add it to the freshly prepared sodium phenylselenoate solution. Stir the reaction mixture at

room temperature for 2-4 hours, monitoring the reaction progress by TLC.

Work-up and Purification of the Adduct: Once the reaction is complete, quench it by adding

water. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers,

wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure. Purify the resulting crude phenyl selenoether adduct by silica gel column

chromatography.

Regeneration of the Exocyclic Double Bond: Dissolve the purified adduct in a mixture of THF

and water. Cool the solution to 0 °C and add 30% hydrogen peroxide (5 eq) dropwise. Stir

the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an

additional 2 hours.

Final Work-up and Isolation of Pure C75: Quench the reaction with saturated aqueous

sodium bicarbonate. Extract the product with dichloromethane (3 x 50 mL). Combine the

organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to yield purified, isomerically stable C75.

Protocol 2: Synthesis of a Thiophene Analog of C75 (A
Bioisosteric Replacement)
This protocol outlines a plausible synthetic route for 4-methylene-2-octyl-5-oxo-tetrahydro-

thiophene-3-carboxylic acid, a thiophene analog of C75, based on established thiophene

synthesis methodologies.

Materials:

Itaconic anhydride

Octanal

Lawesson's reagent
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Triethylamine

Toluene, anhydrous

Diethyl ether

Hydrochloric acid (1M)

Saturated aqueous sodium bicarbonate

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Synthesis of the Lactone Precursor: In a round-bottom flask, dissolve itaconic anhydride (1.0

eq) and octanal (1.1 eq) in anhydrous toluene. Add triethylamine (1.2 eq) dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir for 24 hours.

Work-up of the Lactone Precursor: Quench the reaction with 1M HCl. Separate the organic

layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic

layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under

reduced pressure. Purify the crude product by silica gel column chromatography to obtain

the lactone precursor.

Thionation with Lawesson's Reagent: In a round-bottom flask under an inert atmosphere,

dissolve the purified lactone precursor (1.0 eq) in anhydrous toluene. Add Lawesson's

reagent (0.6 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.

Work-up and Purification of the Thiophene Analog: Cool the reaction mixture to room

temperature and filter to remove any insoluble byproducts. Concentrate the filtrate under

reduced pressure. Purify the crude residue by silica gel column chromatography, eluting with

a hexane/ethyl acetate gradient, to yield the thiophene analog of C75.
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Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and high-

resolution mass spectrometry.

Conclusion
The protocols detailed above provide robust methods for synthesizing C75 analogs with

improved stability, a critical step towards realizing the therapeutic potential of this class of

compounds. The temporary protection strategy allows for the efficient synthesis and purification

of the parent compound, while the bioisosteric replacement of the lactone with a thiophene ring

offers a promising avenue for developing analogs with enhanced metabolic stability and

potentially greater potency. These methods are intended to serve as a valuable resource for

researchers in the fields of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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